molecular formula C11H15ClN2O4 B556432 (R)-2-Acetamido-6-aminohexanoic acid CAS No. 58840-79-2

(R)-2-Acetamido-6-aminohexanoic acid

Cat. No. B556432
CAS RN: 58840-79-2
M. Wt: 188.22 g/mol
InChI Key: HHZUMTWHYNIFOC-PPHPATTJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-2-Acetamido-6-aminohexanoic acid, or R-AAH, is an amino acid derivative that has been widely studied due to its potential applications in a variety of scientific fields. It is a chiral compound, meaning it has two distinct forms, (R)- and (S)-AAH, which are mirror images of each other. R-AAH has been used in a variety of ways, including as a reagent in chemical synthesis, as a substrate for enzyme catalysis, and as a tool to study protein structure and function.

Scientific Research Applications

Hydrophobic and Flexible Structural Element

  • Use in Chemical Synthesis and Industry : (R)-2-Acetamido-6-aminohexanoic acid, known for its hydrophobic and flexible structure, plays a significant role in the chemical synthesis of modified peptides. It's also important in the polyamide synthetic fibers industry, particularly in nylon production (Markowska et al., 2021).

Enzyme Inhibition Studies

  • Inhibition of Bacterial Glutamic Acid Decarboxylase : this compound analogues have been found to inhibit bacterial glutamic acid decarboxylase in a time-dependent and irreversible manner. This has implications in understanding enzyme mechanisms and potential therapeutic applications (Jung et al., 1978).

Metabolic and Biochemical Studies

  • Metabolites in Clinical Trials : In clinical trials, hexamethylene bisacetamide, which is induced to differentiate in various cancer cell lines, was shown to metabolize into several compounds including 6-acetamidohexanoic acid. This highlights its role in metabolic pathways (Callery et al., 1986).
  • Regenerative Effect in Burn Treatment : A derivative of N-acetyl-6-aminohexanoic acid demonstrated pro-regenerative properties in treating thermal skin burns in rats. This suggests its potential use in regenerative medicine (Andrianova, 2020).

Molecular Recognition Studies

  • Receptor for Zwitterionic Amino Acids : A study involving the molecular recognition of various amino acids, including 6-aminohexanoic acid, with a heteroditopic receptor combining a cyclen and a crown ether moiety, showed the ability of these receptors to bind specific amino acids (Bernier et al., 2012).

Enzymatic Degradation of Nylon Oligomers

  • Degradation of Nylon Oligomers : Research on Flavobacterium sp. KI72 showed that this bacterium possesses genes enabling it to degrade nylon oligomers such as 6-aminohexanoic acid cyclic dimer. This has potential applications in bioremediation and understanding microbial adaptation (Negoro et al., 1983).

properties

IUPAC Name

(2R)-2-acetamido-6-aminohexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O3/c1-6(11)10-7(8(12)13)4-2-3-5-9/h7H,2-5,9H2,1H3,(H,10,11)(H,12,13)/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEYYWZRYIYDQJM-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CCCCN)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@H](CCCCN)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20633551
Record name N~2~-Acetyl-D-lysine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20633551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

58840-79-2
Record name N~2~-Acetyl-D-lysine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20633551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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